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Abstract
Phenazines are a class of nitrogen-containing heterocyclic compounds produced by a variety

of bacteria, most notably from the genus Pseudomonas. These secondary metabolites exhibit a

broad spectrum of biological activities, including antimicrobial, antitumor, and biocontrol

properties. Among them, 2-hydroxyphenazine (2-OH-PHZ) has garnered significant interest

due to its potent bioactivity. This technical guide provides a comprehensive overview of the

biosynthesis of 2-OH-PHZ in Pseudomonas, detailing the enzymatic steps, the genetic

organization of the biosynthetic operon, and the intricate regulatory networks that govern its

production. The guide includes quantitative data on production yields, detailed experimental

protocols for key analytical and genetic manipulation techniques, and visual representations of

the biosynthetic and regulatory pathways to facilitate a deeper understanding of this important

metabolic process.

The Biosynthetic Pathway from Chorismic Acid to 2-
Hydroxyphenazine
The biosynthesis of 2-hydroxyphenazine in Pseudomonas is a multi-step process that begins

with a key intermediate of the shikimate pathway, chorismic acid. The core phenazine structure

is synthesized by a conserved set of enzymes encoded by the phz operon, leading to the

production of phenazine-1-carboxylic acid (PCA). Subsequently, PCA is converted to 2-
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hydroxyphenazine-1-carboxylic acid (2-OH-PCA) by the enzyme PhzO, which is then

decarboxylated to yield the final product, 2-hydroxyphenazine.

The Core Phenazine Biosynthetic Pathway: Chorismic
Acid to PCA
The synthesis of PCA is initiated from chorismic acid and proceeds through the action of seven

enzymes encoded by the phzA-G genes within the phz operon. While the exact sequence of all

intermediates is still under investigation, the key enzymatic steps are understood. In some

species, like Pseudomonas aeruginosa, there are two highly similar phz operons, phz1 and

phz2, both contributing to PCA production[1].

Conversion of PCA to 2-Hydroxyphenazine
The final steps in the biosynthesis of 2-OH-PHZ involve the hydroxylation of PCA and

subsequent decarboxylation.

Hydroxylation of PCA: The enzyme responsible for the conversion of PCA to 2-
hydroxyphenazine-1-carboxylic acid (2-OH-PCA) is PhzO, an aromatic monooxygenase[2].

This reaction is dependent on NAD(P)H and Fe³⁺[3].

Decarboxylation of 2-OH-PCA: The intermediate 2-OH-PCA is unstable and undergoes

spontaneous, non-enzymatic decarboxylation to form 2-hydroxyphenazine[3][4]. Kinetic

analysis has shown that this conversion follows first-order reaction kinetics[3].

The overall biosynthetic pathway is depicted in the following diagram:

Chorismic Acid Phenazine-1-carboxylic Acid (PCA)phzA-G 2-Hydroxy-phenazine-1-carboxylic Acid (2-OH-PCA)

phzO
(Monooxygenase)
+ NAD(P)H, Fe³⁺

2-Hydroxyphenazine (2-OH-PHZ)

Spontaneous
Decarboxylation
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Biosynthesis of 2-Hydroxyphenazine from Chorismic Acid.
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Genetic Organization of the Phenazine Biosynthesis
Operon
The genes required for phenazine biosynthesis are typically clustered together in one or more

operons. In Pseudomonas chlororaphis GP72, the phenazine biosynthesis gene cluster

includes phzIRABCDEFG and phzO[5][6]. The phzI and phzR genes are involved in the

quorum sensing regulation of the operon. The phzA-G genes encode the enzymes for the

synthesis of PCA, and the phzO gene, often located downstream of the core operon, encodes

the monooxygenase that converts PCA to 2-OH-PCA[2][5].

Regulation of 2-Hydroxyphenazine Biosynthesis
The production of 2-hydroxyphenazine is tightly regulated by a complex network of signaling

pathways, ensuring its synthesis is coordinated with cell density and environmental cues. The

primary regulatory mechanisms include quorum sensing and the Gac/Rsm signal transduction

pathway.

Quorum Sensing Regulation
Quorum sensing (QS) is a cell-to-cell communication system that allows bacteria to coordinate

gene expression in a population-density-dependent manner. In Pseudomonas, the QS

systems, particularly the las and rhl systems, play a crucial role in regulating phenazine

biosynthesis[7]. These systems utilize acyl-homoserine lactones (AHLs) as signaling

molecules. The phzR/phzI system is a specific QS system that directly regulates the phz

operon. PhzI synthesizes AHLs, which at a critical concentration, bind to the transcriptional

regulator PhzR, activating the expression of the phzA-G genes.

The Gac/Rsm Pathway
The GacS/GacA two-component system is a global regulatory pathway that controls the

expression of many secondary metabolites and virulence factors. In Pseudomonas

chlororaphis 30-84, the GacA/GacS system positively regulates phenazine production. It does

so by controlling the transcription of small non-coding RNAs (sRNAs) such as RsmX, RsmY,

and RsmZ. These sRNAs, in turn, sequester the translational repressor proteins RsmA and

RsmE. By binding to RsmA/E, the sRNAs prevent them from inhibiting the translation of target
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mRNAs, including those involved in phenazine biosynthesis. Overexpression of rsmE has been

shown to decrease AHL and phenazine production[1].

The intricate regulatory network governing phenazine biosynthesis is illustrated below:
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Regulatory Network of 2-Hydroxyphenazine Biosynthesis.
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Quantitative Data on 2-Hydroxyphenazine
Production
The yield of 2-hydroxyphenazine can vary significantly depending on the Pseudomonas

strain, culture conditions, and genetic modifications. Below is a summary of reported production

levels.

Pseudomonas
Strain

Genetic
Background

Culture
Conditions

2-OH-PHZ Titer
(mg/L)

Reference

P. chlororaphis

GP72
Wild-type Not specified 5 [8]

P. chlororaphis

GP72AN
rpeA mutant Not specified 170 [8]

P. chlororaphis

LX24
Wild-type Not specified 158.6 [6]

P. chlororaphis

LX24

rpeA and rsmE

double mutant
Not specified 351.7 [6]

P. chlororaphis

LX24

Engineered

strain with

optimized

fermentation

Not specified 677.1 [6]

P. chlororaphis

GP72

Engineered with

4 negative

regulator

knockouts and

overexpression

of 6 key genes

Not specified 450.4 [9]

Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of 2-
hydroxyphenazine biosynthesis.
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Quantification of 2-Hydroxyphenazine by Capillary Zone
Electrophoresis (CZE)
This method allows for the rapid and reliable quantification of 2-OH-PHZ and PCA from

fermentation cultures[2].

Instrumentation and Conditions:

Capillary: Fused-silica capillary (e.g., 49 cm total length, 40 cm effective length, 75 µm I.D.,

375 µm O.D.)

Buffer: 10 mM phosphate buffer, pH 7.3

Voltage: 25 kV

Injection: 13 mbar for 10 seconds

Temperature: 25°C

Detection: UV detector at a specified wavelength (e.g., 254 nm)

Sample Preparation:

Centrifuge the bacterial culture to pellet the cells.

Acidify the supernatant to pH 2.0 with concentrated HCl.

Extract the phenazines with an equal volume of ethyl acetate.

Evaporate the ethyl acetate layer to dryness under vacuum.

Redissolve the residue in the running buffer for analysis.

Validation Parameters:

Linear Range: 10 to 250 µg/mL for both 2-OH-PHZ and PCA.

Limit of Detection (LOD): 0.47 µg/mL for 2-OH-PHZ and 0.38 µg/mL for PCA.
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Limit of Quantification (LOQ): 1.56 µg/mL for 2-OH-PHZ and 1.28 µg/mL for PCA[2].

Gene Knockout in Pseudomonas using a Suicide Vector
System
This protocol describes a common method for creating targeted gene deletions, such as for

phzO or regulatory genes, using a suicide vector containing the sacB gene for counter-

selection.

Workflow Diagram:
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Gene Knockout Workflow in Pseudomonas.
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Detailed Steps:

Construct the Deletion Vector:

Amplify by PCR the upstream and downstream regions (homology arms, typically ~500-

1000 bp) flanking the gene of interest from Pseudomonas genomic DNA.

Clone these two fragments into a suicide vector (e.g., pEX18Tc) that cannot replicate in

Pseudomonas and carries an antibiotic resistance marker and the sacB gene. The

fragments should be cloned on either side of a multiple cloning site, effectively replacing

the target gene with a linker sequence.

Conjugation:

Transform the constructed suicide vector into a conjugative E. coli strain (e.g., SM10).

Mate the E. coli donor with the recipient Pseudomonas strain on a suitable medium.

Selection of Single Crossovers (Merodiploids):

Plate the conjugation mixture on a selective medium containing an antibiotic to which the

suicide vector confers resistance and another antibiotic to select against the E. coli donor.

Colonies that grow have integrated the suicide vector into their chromosome via a single

homologous recombination event.

Counter-selection for Double Crossovers:

Culture the merodiploid colonies in a non-selective medium to allow for a second

crossover event to occur.

Plate the culture on a medium containing sucrose (e.g., 5-15%). The sacB gene product,

levansucrase, converts sucrose into a toxic compound in Gram-negative bacteria, thus

selecting against cells that retain the vector backbone.

Colonies that grow have undergone a second homologous recombination event, resulting

in either the wild-type genotype or the desired gene deletion.
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Screening and Verification:

Screen the sucrose-resistant colonies by PCR using primers that flank the target gene

region to identify colonies with the desired deletion.

Confirm the gene deletion by DNA sequencing.

Conclusion
The biosynthesis of 2-hydroxyphenazine in Pseudomonas is a well-characterized yet complex

process involving a core biosynthetic pathway and intricate regulatory networks. A thorough

understanding of these mechanisms is crucial for harnessing the potential of this bioactive

compound for applications in medicine, agriculture, and biotechnology. The quantitative data

and detailed protocols provided in this guide serve as a valuable resource for researchers

aiming to study, quantify, and manipulate the production of 2-hydroxyphenazine in

Pseudomonas. Further research into the specific kinetics of the biosynthetic enzymes and the

interplay of regulatory elements will undoubtedly open new avenues for the rational design of

hyper-producing strains and the discovery of novel phenazine derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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